molecular formula C7H6BrN3 B174548 7-Bromo-1H-benzimidazol-5-amine CAS No. 177843-73-1

7-Bromo-1H-benzimidazol-5-amine

Cat. No. B174548
M. Wt: 212.05 g/mol
InChI Key: POIDKQCFNHFVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-1H-benzimidazol-5-amine” is a benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Molecular Structure Analysis

Benzimidazoles contain nitrogen in a bicyclic scaffold . The structure of benzimidazoles significantly contributes to their biological activity .


Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .

Scientific Research Applications

Synthesis of New Ligands and Receptors

One of the primary applications of 7-Bromo-1H-benzimidazol-5-amine is in the synthesis of new ligands with high affinity for biological receptors. For instance, (benzimidazol-4(7)-yl)piperazine derivatives synthesized from bromobenzimidazole derivatives via palladium-mediated amination reactions have shown to be a new family of high-affinity ligands for the 5-HT1A receptor, suggesting potential applications in neuroscience and pharmacology (López-Rodríguez et al., 2000).

Antimicrobial Activity

The compound has also been utilized in synthesizing novel molecules with significant antimicrobial activity. A notable example includes the synthesis of 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which exhibited antibacterial and antifungal activities comparable to standard drugs such as Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010). This indicates its potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Synthesis of Polycyclic Benzimidazoles

Moreover, 7-Bromo-1H-benzimidazol-5-amine plays a crucial role in the synthesis of polycyclic benzimidazoles through copper-catalyzed domino addition/double cyclization processes. This synthesis route efficiently assembles desired polycyclic benzimidazoles, showcasing the compound's utility in constructing complex molecular structures with potential applications in materials science and pharmaceutical chemistry (Yuan et al., 2014).

Drug Design and Anticancer Activity

In drug design, 7-Bromo-1H-benzimidazol-5-amine has been implicated in the synthesis of molecules with anticancer activities. For example, palladium(II) and platinum(II) complexes with 1H-benzimidazol-2-ylmethyl-N-(4-bromo-phenyl)-amine exhibited moderate antitumor activity against MCF7 breast cancer cells, presenting a promising avenue for developing new anticancer drugs (Abdel Ghani & Mansour, 2012).

Safety And Hazards

Safety data for “7-Bromo-1H-benzimidazol-5-amine” indicates that it emits toxic vapors of NOx when heated to decomposition .

properties

IUPAC Name

7-bromo-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIDKQCFNHFVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303708
Record name 7-Bromo-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-benzimidazol-5-amine

CAS RN

177843-73-1
Record name 7-Bromo-1H-benzimidazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177843-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.